molecular formula C13H15NO3 B14621004 Methyl 2-(2-phenylacetamido)but-2-enoate CAS No. 60027-54-5

Methyl 2-(2-phenylacetamido)but-2-enoate

Cat. No.: B14621004
CAS No.: 60027-54-5
M. Wt: 233.26 g/mol
InChI Key: GLWJRORBXPIYON-UHFFFAOYSA-N
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Description

Methyl 2-(2-phenylacetamido)but-2-enoate is an α,β-unsaturated ester derivative featuring a phenylacetamido substituent at the β-position of the enoate system. For instance, methyl 2-benzoylamino-3-[(4-methoxyphenyl)amino]but-2-enoate (a structurally related analog) undergoes cyclization in polyphosphoric acid (PPA) to yield oxazoloquinoline and imidazole derivatives . The presence of the amide group enhances hydrogen-bonding interactions, which can influence crystallization behavior and molecular packing .

Properties

CAS No.

60027-54-5

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 2-[(2-phenylacetyl)amino]but-2-enoate

InChI

InChI=1S/C13H15NO3/c1-3-11(13(16)17-2)14-12(15)9-10-7-5-4-6-8-10/h3-8H,9H2,1-2H3,(H,14,15)

InChI Key

GLWJRORBXPIYON-UHFFFAOYSA-N

Canonical SMILES

CC=C(C(=O)OC)NC(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-phenylacetamido)but-2-enoate typically involves the condensation of a β-ketoester with an amide. One common method involves the use of diphenylammonium triflate as a catalyst, which facilitates the reaction under mild conditions, resulting in good to excellent yields . The reaction conditions are generally mild, making this method cost-effective and easy to handle.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of enaminone synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and minimize costs, possibly using continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-phenylacetamido)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the enone carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Alcohols.

    Substitution: Substituted enaminones.

Scientific Research Applications

Methyl 2-(2-phenylacetamido)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-phenylacetamido)but-2-enoate involves its interaction with various molecular targets. The enone group can act as a Michael acceptor, reacting with nucleophiles such as thiols in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-cyano-2-phenylacetate

  • Structure: Ethyl 2-cyano-2-phenylacetate replaces the amide group in the target compound with a cyano moiety.
  • Properties: The cyano group reduces hydrogen-bonding capacity (TPSA = 52.3 Ų vs. ~80 Ų for the amide-containing compound), leading to higher lipophilicity (log P = 1.66) and improved membrane permeability .
  • Synthesis: Prepared via nucleophilic substitution or Knoevenagel condensation, contrasting with the target compound’s amide coupling and enoate formation steps .
Property Methyl 2-(2-phenylacetamido)but-2-enoate Ethyl 2-cyano-2-phenylacetate
Molecular Weight ~263.3 g/mol 189.21 g/mol
Key Functional Groups Amide, enoate Cyano, ester
Hydrogen-Bonding Capacity High (amide N-H, ester O) Moderate (ester O, cyano N)
log P (Predicted) ~1.2 1.66

Ethyl 3-amino-4,4-dicyanobut-3-enoate

  • Structure: Features an amino group and two cyano substituents on the enoate system.
  • Reactivity: The amino group facilitates nucleophilic reactions, while the electron-withdrawing cyano groups polarize the double bond, enhancing electrophilicity compared to the target compound’s amide-stabilized system .
  • Applications: Used in synthesizing polyfunctionalized heterocycles, contrasting with the target compound’s role in forming oxazoloquinolines .

(2R,4S)-2-{(1R)-Carboxy[2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic Acid

  • Structure: Contains a thiazolidine ring and multiple chiral centers, unlike the planar enoate system of the target compound.

Key Research Findings

  • Cyclization Pathways: this compound derivatives cyclize in PPA to form oxazolo[4,5-c]quinolines or imidazoles, depending on substituents. For example, introducing a 4-methoxyphenylamino group favors oxazoloquinoline formation (72% yield) over imidazole derivatives .
  • Hydrogen-Bonding Networks: The amide group in the target compound participates in intermolecular N-H···O=C interactions, forming dimeric motifs in crystals. This contrasts with Ethyl 2-cyano-2-phenylacetate, which lacks strong hydrogen-bond donors .
  • Synthetic Challenges : Purification of the target compound is less labor-intensive than analogs like (2R,4S)-thiazolidine derivatives, which require stringent chromatographic conditions to resolve epimers .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula TPSA (Ų) log P Key Application
This compound C₁₃H₁₅NO₃ ~80 1.2 Heterocyclic synthesis
Ethyl 2-cyano-2-phenylacetate C₁₁H₁₁NO₂ 52.3 1.66 Intermediate for agrochemicals
Ethyl 3-amino-4,4-dicyanobut-3-enoate C₈H₉N₃O₂ 85.7 0.89 Polyfunctionalized heterocycles

Table 2: Reaction Yields in Cyclization Pathways

Starting Material Product Reagent Yield
Methyl 2-benzoylamino-3-[(4-methoxyphenyl)amino]but-2-enoate 8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline PPA, 1 h 72%
Same as above Methyl 1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate PPA, 1 h 18%

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